

Application of Sodium Isovalerate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium isovalerate*

Cat. No.: *B1324468*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isovalerate, the sodium salt of isovaleric acid, is a key compound in the field of flavor and fragrance research. It is recognized for its characteristic cheesy, sweaty, and slightly fruity aroma profile. This document provides detailed application notes and experimental protocols for the use of **sodium isovalerate** in flavor and fragrance research, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties and Sensory Profile

Sodium isovalerate is a white crystalline solid that is soluble in water. Its sensory characteristics are closely related to its parent compound, isovaleric acid, which is a volatile short-chain fatty acid.

Table 1: Physicochemical Properties of **Sodium Isovalerate**

Property	Value
Chemical Name	Sodium 3-methylbutanoate
CAS Number	539-66-2
Molecular Formula	C ₅ H ₉ NaO ₂
Molecular Weight	124.11 g/mol [1]
Appearance	White crystalline solid
Solubility	Soluble in water

Table 2: Sensory Profile of Isovaleric Acid and its Salts

Descriptor	Description
Cheesy	Reminiscent of aged cheeses like Parmesan or Romano.
Sweaty	Often associated with the smell of sweat or locker rooms.
Fruity	Can have underlying notes of apple or other fruits, especially in ester form.
Rancid	At high concentrations, it can be perceived as rancid or pungent.

Applications in Flavor and Fragrance

Sodium isovalerate is primarily utilized as a flavor ingredient in a variety of food products to impart or enhance cheesy and savory notes. Its application extends to masking off-flavors and adding complexity to fragrance compositions.

Flavor Applications

The primary application of **sodium isovalerate** in the flavor industry is in the creation of cheese flavors, particularly for processed cheese, cheese-flavored snacks, and sauces. It provides a characteristic aged cheese flavor.

Table 3: Recommended Starting Concentrations of Isovaleric Acid in Flavor Formulations [2]

Food Product	Recommended Starting Concentration (ppm)
Blue Cheese Flavor	5000
Cheddar Cheese Flavor	5000
Butter Flavor	100
Condensed Milk Flavor	100
Brown Sugar Flavor	50
Black Tea Flavor	500
Vanilla Bean Flavor	10

Note: These concentrations are for isovaleric acid and can serve as a starting point for **sodium isovalerate**, adjusting for molecular weight differences and desired flavor intensity.

Fragrance Applications

In the fragrance industry, isovaleric acid and its derivatives can be used to add unique notes to compositions. Due to its strong and sometimes perceived as unpleasant odor, it is often used in trace amounts to add complexity or to mask other odors.

Experimental Protocols

Synthesis of Sodium Isovalerate

This protocol describes a straightforward laboratory-scale synthesis of **sodium isovalerate** from isovaleric acid and sodium hydroxide.

Materials:

- Isovaleric acid (99% purity)
- Sodium hydroxide (NaOH) pellets

- Deionized water
- Ethanol
- pH meter or pH indicator strips
- Magnetic stirrer and stir bar
- Beakers and other standard laboratory glassware
- Rotary evaporator

Procedure:

- Prepare Sodium Hydroxide Solution: In a beaker, dissolve a stoichiometric amount of sodium hydroxide pellets in deionized water to create a 1 M solution. For example, to neutralize 10.21 g (0.1 mol) of isovaleric acid, dissolve 4.00 g (0.1 mol) of NaOH in 100 mL of deionized water.
- Neutralization: Slowly add the 1 M NaOH solution to a beaker containing the isovaleric acid while stirring continuously with a magnetic stirrer. Monitor the pH of the solution. Continue adding the NaOH solution dropwise until the pH of the mixture reaches 7.0.
- Solvent Removal: Transfer the neutralized solution to a round-bottom flask and remove the water using a rotary evaporator under reduced pressure.
- Purification: The resulting solid is **sodium isovalerate**. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.
- Drying: Dry the purified **sodium isovalerate** crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Sensory Evaluation of Cheese Flavor

This protocol outlines a method for conducting a sensory evaluation of a cheese-flavored product containing **sodium isovalerate** using a trained panel.

Objective: To assess the intensity of the "cheesy" attribute in a model cheese sauce with and without the addition of **sodium isovalerate**.

Panelist Selection:

- Select 8-12 panelists who are regular consumers of cheese products.
- Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and cheesy aromas.

Sample Preparation:

- Control Sample: Prepare a basic cheese sauce formulation without any added cheesy flavor compounds.
- Test Sample: Prepare the same cheese sauce formulation and add a predetermined concentration of **sodium isovalerate** (e.g., starting with a concentration within the range suggested in Table 3, adjusted for the sauce matrix).
- Portion the samples into small, coded cups. The samples should be served at a consistent and controlled temperature (e.g., 40°C).

Evaluation Procedure:

- Provide panelists with the coded samples in a randomized order.
- Instruct panelists to first smell the aroma of the sample and then taste it.
- Panelists should rate the intensity of the "cheesy" attribute on a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong).
- Provide water and unsalted crackers for palate cleansing between samples.^[3]
- Collect the data and perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in the perceived cheesy intensity between the control and test samples.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of isovaleric acid (from **sodium isovalerate**) in a cheese matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- SPME autosampler and fiber (e.g., Carboxen/PDMS)
- Headspace vials (20 mL) with magnetic crimp caps
- Analytical balance
- Internal standard (e.g., 2-ethylbutyric acid)
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl)

Procedure:

- Sample Preparation:
 - Weigh 2 g of the cheese sample into a 20 mL headspace vial.
 - Add 1 g of NaCl.
 - Spike the sample with a known amount of the internal standard solution.
 - Add 2 mL of 2M HCl to acidify the sample and convert **sodium isovalerate** to the volatile isovaleric acid.
 - Immediately seal the vial with a magnetic crimp cap.
- HS-SPME Extraction:

- Place the vial in the autosampler tray.
- Equilibrate the sample at 60°C for 15 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- GC-MS Analysis:
 - Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
 - Column: Use a polar capillary column suitable for fatty acid analysis (e.g., DB-WAX or FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 8°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 30 to 300.
- Quantification:
 - Identify isovaleric acid based on its retention time and mass spectrum.
 - Quantify the concentration of isovaleric acid by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Stability Testing of Sodium Isovalerate in Aqueous Solution

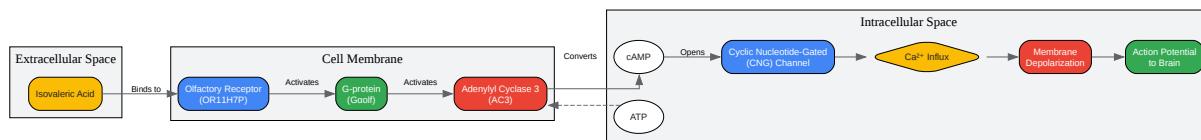
This protocol outlines a basic stability study for **sodium isovalerate** in an aqueous solution.

Objective: To evaluate the stability of **sodium isovalerate** in an aqueous solution under different storage conditions.

Materials:

- **Sodium isovalerate**
- Deionized water
- pH meter
- Incubators/ovens set at different temperatures (e.g., 5°C, 25°C, 40°C)
- Analytical method for quantification (e.g., GC-MS as described above, or HPLC)

Procedure:

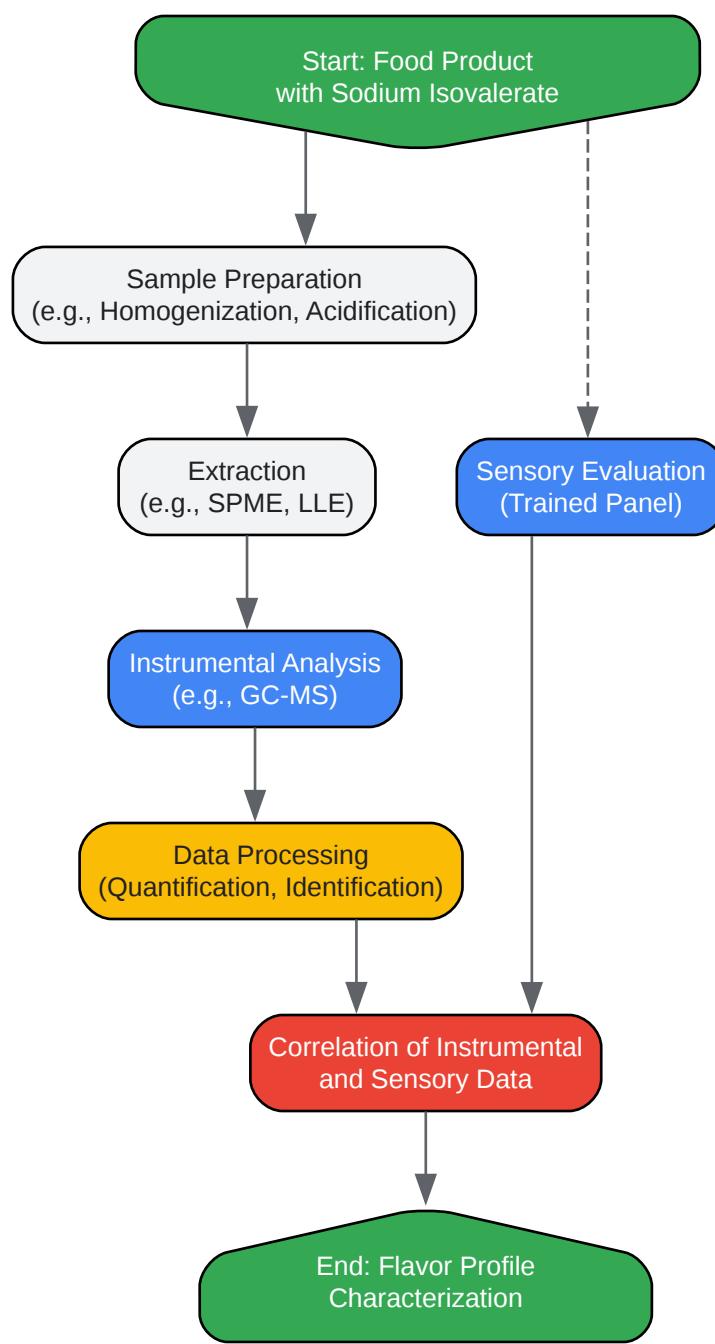

- Sample Preparation: Prepare a stock solution of **sodium isovalerate** in deionized water at a known concentration (e.g., 1000 ppm). Adjust the pH if necessary for the specific study (e.g., to pH 5 and pH 7).
- Storage: Aliquot the solution into sealed, airtight containers and store them at the different temperature conditions. Protect samples from light if photosensitivity is a concern.
- Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.
- Quantification: Analyze the concentration of **sodium isovalerate** in each sample using a validated analytical method.
- Data Analysis: Plot the concentration of **sodium isovalerate** as a function of time for each storage condition. This will allow for the determination of the degradation rate and shelf-life of the solution under the tested conditions.

Signaling Pathways and Visualizations

The perception of isovaleric acid's aroma is initiated by its interaction with specific olfactory receptors in the nasal epithelium. The primary human olfactory receptor identified for isovaleric acid is OR11H7P^{[3][4]}.

Olfactory Signaling Pathway for Isovaleric Acid

The binding of isovaleric acid to its receptor triggers a G-protein-coupled signaling cascade.



[Click to download full resolution via product page](#)

Olfactory signal transduction pathway for isovaleric acid.

Experimental Workflow for Flavor Analysis

The following diagram illustrates a typical workflow for the analysis of a flavor compound like **sodium isovalerate** in a food product.

[Click to download full resolution via product page](#)

Workflow for flavor analysis of **sodium isovalerate**.

Regulatory Information

In the United States, substances used in food are regulated by the Food and Drug Administration (FDA). Flavoring agents can be "Generally Recognized as Safe" (GRAS) based

on a history of safe use or scientific procedures. While specific GRAS notices for **sodium isovalerate** were not identified in the search, related compounds like isoamyl isovalerate and ethyl isovalerate have FEMA (Flavor and Extract Manufacturers Association) numbers (2085 and 2463, respectively), indicating they are considered GRAS for their intended use as flavoring agents[4][5]. It is recommended to consult the latest FDA regulations and the FEMA GRAS list for the most current status of **sodium isovalerate** for its intended use.

Conclusion

Sodium isovalerate is a valuable tool for flavor and fragrance chemists. Its distinct cheesy and sweaty notes can be used to create authentic cheese flavors and add complexity to a variety of other savory and even some sweet and beverage flavor profiles. The protocols and data presented in this document provide a foundation for researchers to effectively utilize **sodium isovalerate** in their work. Further research into its stability in complex food matrices and its sensory interactions with other flavor compounds will continue to expand its application in the industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. nyscheesemakers.com [nyscheesemakers.com]
- 4. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isoamyl isovalerate, 659-70-1 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Application of Sodium Isovalerate in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324468#application-of-sodium-isovalerate-in-flavor-and-fragrance-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com